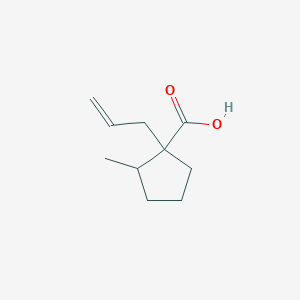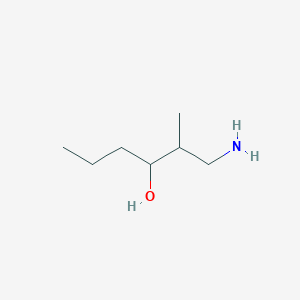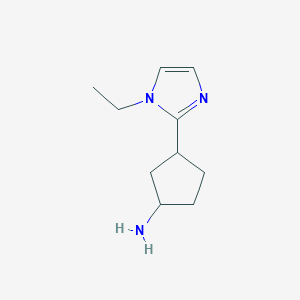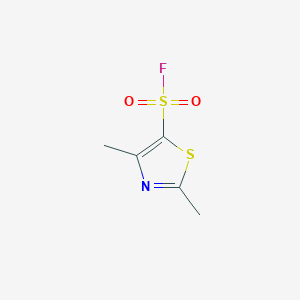
4-Amino-2-(azetidin-3-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(azetidin-3-yl)butan-2-ol is a compound with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol It is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom
Méthodes De Préparation
The synthesis of 4-Amino-2-(azetidin-3-yl)butan-2-ol can be achieved through several routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Analyse Des Réactions Chimiques
4-Amino-2-(azetidin-3-yl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and molecular iodine for catalysis . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of azetidin-2-ones with sodium borohydride can lead to the formation of 2,3-disubstituted 1-arylazetidines .
Applications De Recherche Scientifique
4-Amino-2-(azetidin-3-yl)butan-2-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology and medicine, it serves as a structural analogue for 4-aminobutanoic acid (GABA), making it useful in the study of GABA receptors and related biological pathways .
Mécanisme D'action
The mechanism of action of 4-Amino-2-(azetidin-3-yl)butan-2-ol involves its interaction with molecular targets such as GABA receptors. As a structural analogue of GABA, it can modulate the activity of these receptors, influencing various biological pathways . The specific molecular targets and pathways involved depend on the context of its application, whether in research or therapeutic settings.
Comparaison Avec Des Composés Similaires
4-Amino-2-(azetidin-3-yl)butan-2-ol can be compared with other similar compounds, such as (azetidin-3-yl)acetic acid and (3-arylazetidin-3-yl)acetates . These compounds share the azetidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-amino-2-(azetidin-3-yl)butan-2-ol |
InChI |
InChI=1S/C7H16N2O/c1-7(10,2-3-8)6-4-9-5-6/h6,9-10H,2-5,8H2,1H3 |
Clé InChI |
VHWVNEBDWBAOQN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)(C1CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)







![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)

![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)

